molecular formula C17H17ClN2O3 B14379028 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-54-3

2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride

Cat. No.: B14379028
CAS No.: 90183-54-3
M. Wt: 332.8 g/mol
InChI Key: JIUNTUUAHQPGKI-UHFFFAOYSA-N
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Description

2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoyl chloride group, a pyridine ring, and a propoxy group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include amides, esters, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propoxybenzoic Acid: Shares the propoxy group but lacks the pyridine and carbamoyl groups.

    Pyridin-3-ylmethylamine: Contains the pyridine ring and methylamine group but lacks the benzoyl chloride and propoxy groups.

    Benzoyl Chloride: Contains the benzoyl chloride group but lacks the propoxy and pyridine groups.

Uniqueness

2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the propoxy group, pyridine ring, and benzoyl chloride group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

90183-54-3

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-propoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C17H17ClN2O3/c1-2-8-23-15-6-5-13(9-14(15)16(18)21)17(22)20-11-12-4-3-7-19-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,20,22)

InChI Key

JIUNTUUAHQPGKI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)Cl

Origin of Product

United States

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